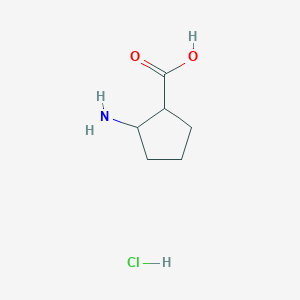

2-Aminocyclopentanecarboxylic acid hydrochloride

Overview

Description

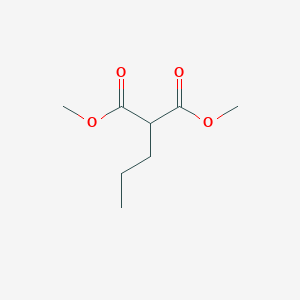

2-Aminocyclopentanecarboxylic acid hydrochloride is a compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Biochemical Effects and Metabolism

- 2-Aminocyclopentanecarboxylic acid (ACPC) does not affect cellular respiration in rat tissues and is not metabolically altered by decarboxylases, transaminases, or amino acid oxidases. It also does not interfere with the transamination and oxidation of other amino acids (Berlinguet et al., 1962).

- ACPC's biochemistry, including syntheses, transformations, and some biological properties, has been extensively reviewed. Notably, cis-2-Aminocyclopentacecarboxylic acid is a component of the antibiotic amipurimycin (Fülöp, 2001).

Application in HIV-Protease Inhibitor Development

- Enantiomerically pure forms of 2-aminocyclopentanecarboxylic acids were synthesized and evaluated as replacements for proline in potential HIV protease inhibitors, showing relevance in medicinal chemistry (Nöteberg et al., 1997).

Antitumor Properties

- ACPC exhibits antitumor activity and has been studied for its toxicity and tissue distribution. It is toxic to rats at certain concentrations but is not incorporated into proteins, remaining in the cellular fluid (Berlinguet et al., 1962).

- The compound was explored for its potential in reversing antileukemic action and toxicity in mice. It was found that L-valine could potentially mitigate ACPC's toxicity without suppressing its antitumor action (Gregory et al., 1969).

Transport and Excretion Studies

- Studies on the transport of ACPC from feline cerebrospinal fluid revealed a saturable mechanism inhibited by natural neutral amino acids, suggesting carrier transport as a possible explanation (Cutler & Lorenzo, 1968).

- Urinary excretion of ACPC in humans and rats follows first-order kinetics, with a significant portion excreted into the large intestine in rats, providing insights into its pharmacokinetics (Christensen & Clifford, 1962).

Tumor Localization and Detection

- Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) has been prepared for potential use in tumor localization in humans by nuclear medicine scanning, demonstrating its application in cancer detection (Hayes et al., 1976).

Safety and Hazards

The compound has been classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that this compound is a conformationally constrained β-amino acid . These types of compounds have been shown to interact with various biological targets when incorporated into peptides .

Mode of Action

It’s known that this compound, as a β-amino acid, can be incorporated into peptides to form well-defined three-dimensional structures . These structures can interact with biological targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

Peptides incorporating β-amino acids, such as this compound, have been shown to affect various biological processes . These processes can range from anticancer, antibacterial, antiviral to antifungal activities .

Result of Action

It’s known that peptides incorporating β-amino acids, such as this compound, can exhibit various biological activities . These activities can range from anticancer, antibacterial, antiviral to antifungal effects .

Action Environment

It’s known that the conformational stability of this compound is high, making it compatible with standard conditions of solid-phase synthesis .

properties

IUPAC Name |

2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

acetic acid](/img/structure/B176944.png)

![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)

![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)